3-Quinoxalinethiol, 2-benzylamino-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

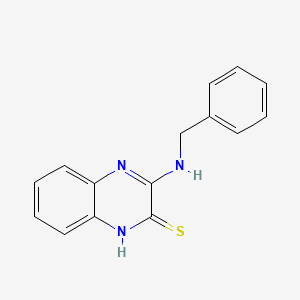

3-Quinoxalinethiol, 2-benzylamino- is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The compound 3-Quinoxalinethiol, 2-benzylamino- is characterized by the presence of a quinoxaline ring system substituted with a thiol group at the 3-position and a benzylamino group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinoxalinethiol, 2-benzylamino- typically involves the condensation of 2-benzylaminoaniline with a suitable thiol precursor. One common method is the reaction of 2-benzylaminoaniline with carbon disulfide (CS₂) in the presence of a base, followed by cyclization to form the quinoxaline ring system. The reaction conditions often include the use of a polar solvent such as dimethylformamide (DMF) and a base such as potassium carbonate (K₂CO₃) to facilitate the reaction.

Industrial Production Methods

Industrial production of 3-Quinoxalinethiol, 2-benzylamino- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Quinoxalinethiol, 2-benzylamino- undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The quinoxaline ring can be reduced to form dihydroquinoxalines.

Substitution: The benzylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

Oxidation: Disulfides and sulfonic acids.

Reduction: Dihydroquinoxalines.

Substitution: Various substituted quinoxalines depending on the nucleophile used.

Scientific Research Applications

3-Quinoxalinethiol, 2-benzylamino- has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as kinase inhibitors.

Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Quinoxalinethiol, 2-benzylamino- involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been studied as a kinase inhibitor, where it binds to the active site of kinases and inhibits their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Quinoxaline: The parent compound with a similar ring structure but lacking the thiol and benzylamino substituents.

2-Benzylaminoquinoxaline: Similar structure but without the thiol group.

3-Quinoxalinethiol: Similar structure but without the benzylamino group.

Uniqueness

3-Quinoxalinethiol, 2-benzylamino- is unique due to the presence of both the thiol and benzylamino groups, which confer distinct chemical reactivity and biological activity

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Quinoxalinethiol, 2-benzylamino-?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions starting from 2,3-dichloroquinoxaline (DCQX). The C3-thiol group is introduced using thiourea or sodium hydrosulfide under reflux conditions in ethanol, followed by benzylamine substitution at the C2 position. Reaction optimization includes temperature control (70–80°C for thiolation, 50–60°C for benzylamine addition) and catalytic bases like K₂CO₃ to enhance reactivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (60–75%) .

Q. What characterization techniques are critical for confirming the structure of 3-Quinoxalinethiol, 2-benzylamino-?

- Methodological Answer : Use a combination of spectroscopic methods:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for quinoxaline core) and benzylamino protons (δ 3.8–4.2 ppm for CH₂).

- FT-IR : Confirm thiol (-SH) stretches (~2550 cm⁻¹) and N-H bending (~1600 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 284).

- Elemental Analysis : Validate C, H, N, S percentages (±0.3% theoretical values) .

Q. What safety protocols are recommended for handling 3-Quinoxalinethiol derivatives?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin/eye contact due to potential irritancy. Store in airtight containers away from oxidizers. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Monitor air quality for sulfur-containing decomposition products .

Advanced Research Questions

Q. How to design experiments to evaluate the anti-proliferative activity of 3-Quinoxalinethiol, 2-benzylamino- derivatives?

- Methodological Answer : Conduct in vitro assays on cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB protocols. Include dose-response curves (1–100 µM) with positive controls (e.g., cisplatin). Assess apoptosis via flow cytometry (Annexin V/PI staining) and validate targets via molecular docking (AutoDock Vina) against enzymes like topoisomerase II. Compare IC₅₀ values across derivatives to establish structure-activity relationships (SAR) .

Q. How to resolve contradictions in reported synthetic yields of 3-Quinoxalinethiol derivatives?

- Methodological Answer : Analyze variables such as:

- Reaction Solvent : Polar aprotic solvents (DMF, DMSO) may improve solubility but cause side reactions.

- Catalyst Loading : Excess base (e.g., K₂CO₃) can deprotonate thiols, reducing efficacy.

- Purification Methods : Recrystallization vs. chromatography may affect purity/yield. Use statistical tools (ANOVA) to identify significant factors and replicate experiments ≥3 times .

Q. What strategies enhance the selectivity of 3-Quinoxalinethiol derivatives in enzyme inhibition studies?

- Methodological Answer : Modify substituents on the benzylamino group to optimize steric/electronic interactions. For example:

- Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity at the quinoxaline core.

- Bulkier substituents (e.g., tert-butyl) may improve binding pocket occupancy. Validate via X-ray crystallography or mutagenesis studies on target enzymes .

Q. How to address ethical challenges in publishing conflicting data on quinoxaline derivatives?

- Methodological Answer : Disclose all raw data (e.g., NMR spectra, assay replicates) in supplementary materials. Use plagiarism-check tools (e.g., iThenticate) and adhere to authorship criteria (ICMJE guidelines). For conflicting bioactivity results, discuss variables like cell line heterogeneity or batch-to-batch compound variability .

Q. Notes

Properties

CAS No. |

73855-47-7 |

|---|---|

Molecular Formula |

C15H13N3S |

Molecular Weight |

267.4 g/mol |

IUPAC Name |

3-(benzylamino)-1H-quinoxaline-2-thione |

InChI |

InChI=1S/C15H13N3S/c19-15-14(16-10-11-6-2-1-3-7-11)17-12-8-4-5-9-13(12)18-15/h1-9H,10H2,(H,16,17)(H,18,19) |

InChI Key |

AWDIORUIMLLPTA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3NC2=S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.